molecular formula C8H16ClN B2935679 (1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride CAS No. 2089245-79-2

(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride

Cat. No.: B2935679
CAS No.: 2089245-79-2
M. Wt: 161.67
InChI Key: IHGMGGLNVUTYLV-CGJXVAEWSA-N
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Description

(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic amine compound with a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its bicyclic structure imparts unique chemical properties that make it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride typically involves the following steps:

    Cyclization Reaction: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Amine Introduction: The introduction of the amine group at the 7th position is carried out using amination reactions. This step may involve the use of reagents such as ammonia or amine derivatives.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as a therapeutic agent.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • (1S,6R,7R)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
  • (1S,6S,7R)-N-(4-bromo-2-nitrophenyl)-8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-amine
  • (1S,6S,7R)-N-(4-bromo-3-nitrophenyl)-8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-amine

Uniqueness: (1S,6S,7R)-bicyclo[4.2.0]octan-7-amine hydrochloride stands out due to its specific stereochemistry and the presence of the amine group at the 7th position. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1S,6S,7R)-bicyclo[4.2.0]octan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-6-3-1-2-4-7(6)8;/h6-8H,1-5,9H2;1H/t6-,7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGMGGLNVUTYLV-CGJXVAEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H]2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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